Product packaging for 3-Methyl-2-undecanone(Cat. No.:CAS No. 1534-28-7)

3-Methyl-2-undecanone

Cat. No.: B14148501
CAS No.: 1534-28-7
M. Wt: 184.32 g/mol
InChI Key: KSIQCBVUTKCESV-UHFFFAOYSA-N
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Description

3-Methyl-2-undecanone is a ketone compound of research interest. Please note that the following details are based on the well-characterized analog 2-Undecanone and should be verified for this specific methylated variant. Research into similar compounds indicates potential applications in two main areas. Firstly, in agrochemical and entomological research, analogs like 2-Undecanone have demonstrated significant insect repellent properties and nematicidal activity . Secondly, in flavor and fragrance research, such molecules are explored for their unique aromatic qualities, with 2-Undecanone noted for its herbal, fruity nuances reminiscent of tomato leaf and peach . The specific mechanism of action for this compound is a subject for further investigation; related compounds can act as modulators of insect odorant receptors, functioning as either agonists or antagonists to disrupt olfactory cues . Researchers are encouraged to validate all chemical and physical properties, such as molecular formula, purity, and solubility, for this specific compound. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O B14148501 3-Methyl-2-undecanone CAS No. 1534-28-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1534-28-7

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

3-methylundecan-2-one

InChI

InChI=1S/C12H24O/c1-4-5-6-7-8-9-10-11(2)12(3)13/h11H,4-10H2,1-3H3

InChI Key

KSIQCBVUTKCESV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)C(=O)C

Origin of Product

United States

Natural Occurrence and Ecological Significance of 3 Methyl 2 Undecanone

Identification as a Plant Secondary Metabolite

Secondary metabolites are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they often play a crucial role in defense and interaction with the environment. 3-Methyl-2-undecanone has been identified as such a compound, originating from specific botanical sources.

Botanical Sources and Specific Organ Accumulation

Research has unequivocally identified this compound as a constituent of the essential oil derived from the roots of Inula helenium L., commonly known as elecampane. This discovery was significant as it marked the first identification of a homologous series of long-chain 3-methyl-2-alkanones, including this compound, as plant secondary metabolites.

Detailed analysis of Inula helenium has shown that these compounds are specifically located within the root essential oil. A study focusing on this plant material led to the identification of a series of nine related 3-methyl-2-alkanones, ranging from C11 to C19. The content of these compounds in the dry roots of the plant was found to vary, for instance, 3-methyl-2-tetradecanone was quantified at concentrations between 0.08 and 24.2 mg per 100 g of dry root material.

Table 1: Homologous Series of 3-Methyl-2-alkanones in Inula helenium Root Essential Oil

Compound Name Carbon Chain Length
This compound C11
3-Methyl-2-dodecanone C12
3-Methyl-2-tridecanone C13
3-Methyl-2-tetradecanone C14
3-Methyl-2-pentadecanone C15
3-Methyl-2-hexadecanone C16
3-Methyl-2-heptadecanone C17
3-Methyl-2-octadecanone C18

Elucidation of Biosynthetic Origins in Inula helenium L.

The biosynthesis of 3-methyl-2-alkanones in Inula helenium is thought to be closely related to the metabolic pathways of fatty acids. The proposed biosynthetic route likely proceeds via the acetate (B1210297) pathway. It is hypothesized that intermediates from the normal fatty acid synthesis pathway are diverted to produce these methyl ketones.

For even-numbered anteiso-alkanes, the precursor is believed to be α-methylbutyryl-CoA, which is derived from the amino acid isoleucine. nih.gov This starter unit is then elongated by the addition of C2 units from malonyl-CoA, followed by decarboxylation. nih.gov Conversely, the biosynthesis of odd-numbered iso-alkanes is thought to start with iso-butyryl-CoA, a derivative of the amino acid valine. nih.gov This evidence suggests a sophisticated and specific enzymatic machinery within the plant tissues of Inula helenium dedicated to the production of this unique class of secondary metabolites.

Inter-species Chemical Communication and Ecological Roles

Chemical communication is a fundamental aspect of ecological interactions, with volatile organic compounds often acting as signals between different species (interspecific) or within the same species (intraspecific). These chemical signals are broadly categorized as allelochemicals for interspecific interactions and pheromones for intraspecific communication.

Volatile-Mediated Interspecific Interactions

Volatile compounds produced by plants can act as allelochemicals, influencing the behavior and physiology of other species in their vicinity. These interactions can be beneficial to the emitter (allomones), the receiver (kairomones), or both (synomones).

In the case of this compound and its related compounds from Inula helenium, research has pointed towards a potential defensive role. Bioassay-guided fractionation of the root essential oil of I. helenium revealed that a fraction containing the series of 3-methyl-2-alkanones exhibited potent anti-staphylococcal activity. This suggests that these compounds may contribute to the plant's defense against microbial pathogens, acting as allomones to deter or inhibit the growth of harmful bacteria. While the essential oil as a whole shows various biological activities, including antibacterial and antifungal properties, the specific contribution of this compound to these effects is a subject of ongoing research. uaiasi.ro

Intraspecific Chemical Ecological Dynamics

Intraspecific chemical communication involves the use of pheromones to mediate interactions between individuals of the same species, such as for mating, aggregation, or alarm signaling. While the role of various methyl ketones as pheromones is documented in insects, there is currently no specific research available that establishes a role for this compound in the intraspecific chemical ecology of Inula helenium or other plant species. The primary ecological function of secondary metabolites in plants is often related to adaptation to environmental factors and defense against herbivores and pathogens. mdpi.comresearchgate.net

Advanced Synthetic Methodologies for 3 Methyl 2 Undecanone

Chemical Synthesis Approaches

Chemical synthesis provides a robust and well-established platform for the production of 3-methyl-2-undecanone. These methods often involve multi-step reaction sequences that allow for precise control over the molecular architecture.

Multi-Step Reaction Sequences

A classic and effective approach to synthesizing this compound and its analogs is the acetoacetic ester synthesis. orgoreview.comwikipedia.orgucalgary.calibretexts.orgchemicalnote.com This method utilizes a foundational precursor and proceeds through a series of well-defined chemical transformations.

Methyl acetoacetate (B1235776), also known as methyl 3-oxobutanoate, serves as a key starting material in this synthetic sequence. researchgate.netorgsyn.org Its structure, containing an ester and a ketone with an acidic α-hydrogen, makes it an ideal candidate for generating a reactive enolate intermediate. ucalgary.ca The presence of two carbonyl groups enhances the acidity of the α-protons, facilitating their removal by a suitable base. wikipedia.orgucalgary.ca

The synthesis of this compound necessitates the introduction of two different alkyl groups at the α-carbon of the acetoacetic ester. This is achieved through sequential regioselective alkylation reactions. researchgate.netresearchgate.netorganic-chemistry.orgrsc.org The first step involves the formation of an enolate by treating methyl acetoacetate with a base, such as sodium ethoxide. libretexts.orguomustansiriyah.edu.iq This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction. libretexts.org To synthesize this compound, this would involve a reaction with a methyl halide followed by a reaction with an octyl halide, or vice versa. The order of addition of the alkyl halides can be controlled to achieve the desired product. For the second alkylation, a stronger base like potassium tert-butoxide is often employed to effectively deprotonate the mono-alkylated intermediate. uomustansiriyah.edu.iq

StepReactantsReagentsProductReaction Type
1Methyl AcetoacetateSodium EthoxideSodioacetoacetic Ester (Enolate)Deprotonation
2Sodioacetoacetic Ester, Alkyl Halide 1 (e.g., Methyl Iodide)-Mono-alkylated Acetoacetic EsterSN2 Alkylation
3Mono-alkylated Acetoacetic EsterPotassium tert-butoxideEnolate of Mono-alkylated EsterDeprotonation
4Enolate, Alkyl Halide 2 (e.g., Octyl Bromide)-Di-alkylated Acetoacetic EsterSN2 Alkylation

The final stage of the acetoacetic ester synthesis involves the hydrolysis of the ester group followed by decarboxylation. orgoreview.comlibretexts.org Treatment of the di-alkylated acetoacetic ester with aqueous acid or base cleaves the ester linkage, forming a β-keto acid. wikipedia.orgucalgary.ca These β-keto acids are thermally unstable and readily lose carbon dioxide upon heating to yield the final ketone product, this compound. wikipedia.orgucalgary.calibretexts.org

Combinatorial Library Synthesis for Homologous 3-Methyl-2-alkanone Series (C11-C19)

The principles of acetoacetic ester synthesis can be extended to a combinatorial approach to generate a library of homologous 3-methyl-2-alkanones. researchgate.netnih.gov This methodology has been successfully employed to synthesize a series of 3-methyl-2-alkanones with varying chain lengths (C11–C19). researchgate.netnih.gov By using a mixture of different alkyl halides in the alkylation step, a library of structurally related ketones can be produced in a single synthetic sequence. researchgate.net This approach is particularly useful for identifying and quantifying new natural products, as demonstrated in the analysis of the root essential oil of Inula helenium L. researchgate.netnih.gov The resulting mixture of ketones can be analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) to identify individual components. nih.gov

Homologous Series of 3-Methyl-2-alkanones Synthesized via Combinatorial Approach researchgate.netnih.gov
CompoundCarbon Chain LengthStarting Alkyl Halide (Example)
This compoundC111-Bromooctane
3-Methyl-2-dodecanoneC121-Bromononane
3-Methyl-2-tridecanoneC131-Bromodecane
3-Methyl-2-tetradecanoneC141-Bromoundecane
3-Methyl-2-pentadecanoneC151-Bromododecane
3-Methyl-2-hexadecanoneC161-Bromotridecane
3-Methyl-2-heptadecanoneC171-Bromotetradecane
3-Methyl-2-octadecanoneC181-Bromopentadecane
3-Methyl-2-nonadecanoneC191-Bromohexadecane

Biotechnological Production and Metabolic Engineering Paradigms

Microorganisms such as Escherichia coli and Pseudomonas taiwanensis have been engineered to overproduce methyl ketones. nih.govrwth-aachen.denih.gov The general strategy involves redirecting the flux of the fatty acid biosynthesis or β-oxidation pathways towards the formation of β-ketoacyl-CoAs or β-keto acids, which are the precursors to methyl ketones. nih.govrwth-aachen.deresearchgate.net

Key metabolic engineering strategies include:

Overexpression of key enzymes: Genes encoding enzymes like 3-ketoacyl-ACP thioesterase and β-decarboxylase from organisms such as the wild tomato species Solanum habrochaites can be introduced into the host microbe to create a functional methyl ketone biosynthetic pathway. researchgate.netnih.gov

Deletion of competing pathways: Knocking out genes responsible for competing metabolic pathways, such as those leading to the production of ethanol (B145695), lactate (B86563), and acetate (B1210297), can redirect carbon flux towards methyl ketone synthesis. researchgate.net

Optimization of cultivation conditions: Factors such as oxygen availability and the use of co-feeding strategies can significantly impact methyl ketone titers. researchgate.netoup.com For instance, in Pseudomonas taiwanensis, a fed-batch bioprocess with glucose as the carbon source has achieved high product titers. oup.com

Engineered Microorganisms for Methyl Ketone Production
MicroorganismEngineering StrategyKey Enzymes/Pathways TargetedReported ProductsReference
Escherichia coliOverexpression of shmks1 and shmks2 from S. habrochaites, deletion of fermentative pathways.Fatty acid biosynthesis, 3-ketoacyl-ACP thioesterase, β-decarboxylase.2-Nonanone (B1664094), 2-undecanone (B123061), 2-tridecanone (B165437). researchgate.netnih.gov
Yarrowia lipolyticaDeletion of pot1 (peroxisomal β-oxidation), overexpression of a bacterial methyl ketone biosynthesis pathway.Peroxisomal β-oxidation.Saturated and unsaturated methyl ketones (C13-C23). dtu.dk
Pseudomonas taiwanensis VLB120Overexpression of upstream β-oxidation pathway, truncation of the cycle, deletion of competing thioesterase (tesB).β-oxidation, FadM (thioester hydrolysis).Saturated and monounsaturated methyl ketones (C11, C13, C15, C17). rwth-aachen.denih.govoup.com

Heterologous Expression Systems for Methyl Ketone Biosynthesis

The foundation of microbial methyl ketone production lies in the successful heterologous expression of key enzymes that divert intermediates from fatty acid metabolism. A pivotal breakthrough in this area was the characterization of methyl ketone synthases from wild tomato (Solanum habrochaites). nih.govresearchgate.net Two enzymes, ShMKS1 and ShMKS2, are essential for converting β-ketoacyl acyl-carrier protein (ACP) intermediates into methyl ketones. oup.com ShMKS2, a thioesterase, hydrolyzes the β-ketoacyl-ACP to generate a β-keto acid, which is then decarboxylated by ShMKS1, an α/β-hydrolase, to form the corresponding methyl ketone. nih.govgoogle.com

The heterologous expression of these enzymes in microbial hosts like Escherichia coli has been a primary strategy. nih.govresearchgate.net Initial studies demonstrated the feasibility of producing methyl ketones, including 2-nonanone, 2-undecanone, and 2-tridecanone, by expressing shmks1 and shmks2 in E. coli. nih.govresearchgate.net Another critical enzyme, FadM, a native E. coli thioesterase, has also been identified as a valuable catalyst for enhancing methyl ketone production. nih.gov Overexpression of FadM has been shown to significantly increase methyl ketone titers. nih.govasm.org

Furthermore, researchers have explored the transfer of these methyl ketone pathways into other microbial hosts. For instance, the pathway has been successfully transferred to Ralstonia eutropha, which can produce methyl ketones from carbon dioxide and hydrogen under chemolithoautotrophic conditions. jbei.orgjbei.org This demonstrates the potential for producing these compounds from non-sugar feedstocks.

Engineered Microbial Platforms for Enhanced Bioproduction

Escherichia coli Strain Optimization for Ketone Titer

Escherichia coli has been the workhorse for metabolic engineering of methyl ketone production. A key strategy involves re-engineering the β-oxidation pathway to accumulate β-ketoacyl-CoA, the direct precursor for FadM-catalyzed conversion to β-keto acids. nih.gov This is achieved by overexpressing a heterologous acyl-CoA oxidase and the native FadB, while deleting the fadA gene to truncate the β-oxidation cycle. nih.govasm.org

Further enhancements in E. coli have been achieved by:

Balancing Gene Expression: Optimizing the expression levels of key pathway genes, such as fadR and fadD, to increase the flux of fatty acids into the pathway. jbei.org

Pathway Consolidation and Codon Optimization: Combining the pathway genes onto a single plasmid and optimizing their codons for expression in E. coli has led to improved stability and production. jbei.org

Elimination of Byproduct Formation: Deleting genes involved in the production of competing fermentation products like ethanol (adhE), lactate (ldhA), and acetate (pta, poxB) redirects carbon flux towards methyl ketone synthesis, significantly increasing titers. nih.govresearchgate.net

These combined modifications have resulted in substantial increases in methyl ketone production, with titers reaching the gram-per-liter scale in fed-batch fermentations. jbei.orgresearchgate.net

Strategic Manipulation of Fatty Acid Metabolic Flux

The efficient production of methyl ketones is intrinsically linked to the host's fatty acid metabolism. Therefore, strategies to manipulate this central metabolic pathway are crucial for maximizing product yield.

One primary approach is to increase the availability of the fatty acid precursors, acetyl-CoA and malonyl-CoA. biorxiv.orgd-nb.info This can be accomplished by overexpressing acetyl-CoA carboxylase, which catalyzes the first committed step in fatty acid synthesis. biorxiv.org

Another effective strategy is to block pathways that divert intermediates away from methyl ketone production. For example, in Saccharomyces cerevisiae, downregulating malate (B86768) synthase, which competes for acetyl-CoA, has been shown to increase fatty acid production. nih.gov Similarly, knocking out glycerol-3-phosphate dehydrogenase can redirect carbon flux towards acetyl-CoA production. nih.gov

Furthermore, the choice of carbon source can influence metabolic fluxes. Co-feeding strategies, using multiple carbon sources like glucose and ethanol, have been shown to be advantageous for the production of highly reduced compounds like methyl ketones by optimizing the carbon-to-energy ratio and redox balance. d-nb.info

The following table summarizes key genetic modifications and their impact on methyl ketone production in engineered E. coli.

Genetic ModificationEffect on Methyl Ketone ProductionReference
Overexpression of shmks1 and shmks2 from S. habrochaitesEnabled the synthesis of methyl ketones from 3-ketoacyl-ACP. nih.govresearchgate.net
Overexpression of native thioesterase FadMSignificantly enhanced methyl ketone titers. nih.gov
Modification of β-oxidation pathway (overexpression of acyl-CoA oxidase and FadB, deletion of fadA)Increased overproduction of β-ketoacyl coenzyme A (CoA) thioesters. nih.gov
Deletion of major fermentative pathways (adhE, ldhA, pta, poxB)Redirected carbon flux towards methyl ketone production, doubling the total concentration. nih.govresearchgate.net
Balanced overexpression of fadR and fadDIncreased fatty acid flux into the pathway. jbei.org
Consolidation of the pathway into one plasmid and codon optimizationImproved methyl ketone titer and yield. jbei.org

Bioprocess Development and Scalable Optimization

Translating laboratory-scale success to industrial production requires robust and scalable bioprocesses. Key considerations include fermentation conditions, product recovery, and process integration.

Fed-batch fermentation is a commonly employed strategy to achieve high cell densities and, consequently, high product titers. jbei.orgresearchgate.net This involves the controlled feeding of a concentrated nutrient solution to the bioreactor, preventing substrate inhibition and maintaining optimal growth conditions.

A significant challenge in methyl ketone fermentation is product volatility and potential toxicity to the host cells. To address this, in situ product recovery methods have been developed. The use of a two-phase system with an organic solvent overlay, such as decane (B31447) or dodecane (B42187), can effectively extract the methyl ketones from the fermentation broth as they are produced. nih.govresearchgate.net This not only reduces product inhibition but also simplifies downstream processing. researchgate.net

Furthermore, the optimization of fermentation parameters such as oxygen availability is critical. nih.govresearchgate.net Adequate oxygen supply is necessary for the oxidative steps in the biosynthetic pathway and for maintaining high metabolic activity.

The development of dynamic metabolic control technologies, which involve minimizing the active metabolic network through tools like CRISPR interference, offers a promising approach for creating robust strains with predictable scalability from laboratory to commercial-scale fermenters. confex.com These technologies can lead to increased metabolic fluxes and production rates, making the bioproduction of this compound and other methyl ketones more economically viable.

The following table outlines significant achievements in methyl ketone production through bioprocess optimization.

Host OrganismBioprocess StrategyTiter AchievedReference
Escherichia coliFed-batch fermentation with glucose3.4 g/L of C11 to C17 methyl ketones jbei.orgjbei.org
Pseudomonas taiwanensis VLB120Fed-batch fermentation with in situ extraction9.8 g/L aqueous concentration (69.3 g/L in the organic phase) of methyl ketones biorxiv.org
E. coliFed-batch fermentation with dodecane overlay and external cooling condenserUp to 4.4 g/L total medium-chain length methyl ketones researchgate.net
Ralstonia eutrophaChemolithoautotrophic growth with CO2 and H2Up to 180 mg/L of methyl ketones jbei.orgjbei.org

Physicochemical Characterization and Structural Elucidation Techniques for 3 Methyl 2 Undecanone

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental in elucidating the molecular structure of 3-Methyl-2-undecanone by probing the interactions of the molecule with electromagnetic radiation.

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₂H₂₄O, with a molecular weight of 184.32 g/mol . Upon ionization, the molecule undergoes characteristic fragmentation.

Key fragmentation pathways for ketones include alpha-cleavage and the McLafferty rearrangement. libretexts.orgspectroscopyonline.com

Alpha-Cleavage: This involves the breaking of the carbon-carbon bonds adjacent to the carbonyl group. For this compound, two primary alpha-cleavage events are expected:

Loss of a nonyl radical (•C₈H₁₇) from the C2-C3 bond, leading to the formation of the acetyl cation ([CH₃CO]⁺) at a mass-to-charge ratio (m/z) of 43.

Loss of a methyl radical (•CH₃) from the C1-C2 bond, resulting in a fragment at m/z 169.

McLafferty Rearrangement: This is a characteristic rearrangement for ketones with a sufficiently long alkyl chain containing a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α,β-carbon bond. This process for this compound results in the formation of a characteristic enol radical cation at m/z 58. spectroscopyonline.com

The analysis of these fragments allows for the precise confirmation of the ketone's structure, including the position of the carbonyl group and the methyl branch.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment IonFragmentation Pathway
184[C₁₂H₂₄O]⁺•Molecular Ion (M⁺•)
169[M - CH₃]⁺Alpha-cleavage: Loss of a methyl radical
71[C₄H₇O]⁺Alpha-cleavage: Loss of an octyl radical
58[C₃H₆O]⁺•McLafferty Rearrangement
43[C₂H₃O]⁺Alpha-cleavage: Acetyl cation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to confirm the structure of this compound. By analyzing chemical shifts, signal multiplicities, and integration, the connectivity of all atoms can be determined. Data from similar structures like 3-methyl-2-butanone (B44728) and 3-methyl-2-hexanone (B1360152) can be used to predict the spectral features. yale.educhemicalbook.comchemicalbook.comchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for each unique proton environment.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
C1-H₃~2.1Singlet (s)3H
C3-H~2.4-2.6Multiplet (m)1H
C3-CH₃~1.1Doublet (d)3H
C4-H₂ to C10-H₂~1.2-1.6Multiplet (m)14H
C11-H₃~0.9Triplet (t)3H

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. The carbonyl carbon is typically found at a very low field (downfield).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1~29-31
C2 (C=O)~210-213
C3~45-48
C3-CH₃~16-18
C4-C10~23-36
C11~14

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic absorption is the strong stretching vibration of the carbonyl group (C=O). The spectrum for the related compound 2-undecanone (B123061) shows this prominent peak. nih.govnist.gov

Table 4: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~2955, ~2925, ~2855C-H stretch (alkane)Strong
~1718C=O stretch (ketone)Strong, Sharp
~1465C-H bend (CH₂)Medium
~1370C-H bend (CH₃)Medium

Chromatographic Separation and Quantitative Analysis Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is the gold standard for the identification of volatile and semi-volatile organic compounds like this compound in a mixture. scirp.orgsci-rad.comresearchgate.net

The sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. For long-chain ketones, a non-polar column (e.g., 5% phenyl-methylpolysiloxane) is typically used with a temperature program that ramps from a lower temperature to a higher one to ensure efficient separation. researchgate.net

As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. The identification of this compound is confirmed by matching its retention time and mass spectrum to that of a known reference standard. Purity is assessed by examining the chromatogram for the presence of any additional peaks, which would indicate impurities.

For accurate quantification, Gas Chromatography with a Flame Ionization Detector (GC/FID) is a robust and widely used method. nioh.ac.zawhoi.edu The FID is highly sensitive to organic compounds containing carbon-hydrogen bonds. When the eluting compound from the GC column is burned in a hydrogen-air flame, it produces ions. The detector measures the current generated by these ions, which is directly proportional to the mass of the carbon atoms in the analyte. nioh.ac.zawhoi.edu

To perform a quantitative analysis, a calibration curve is first established. This is done by preparing a series of standard solutions of pure this compound at known concentrations and analyzing them by GC-FID. A graph of peak area versus concentration is plotted, which should yield a linear relationship. conicet.gov.artandfonline.com The concentration of this compound in an unknown sample can then be determined by running the sample under the same GC conditions and comparing its peak area to the calibration curve. This method is valued for its high precision, accuracy, and wide linear range. nioh.ac.za

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This combination allows for the sensitive and selective detection and identification of compounds in complex mixtures. In the context of this compound, which is a ketone, HPLC-MS can be utilized for its quantification and identification in various matrices.

The process begins with the introduction of a sample into the HPLC system, where it is carried by a mobile phase through a stationary phase column. The separation of components is based on their differential partitioning between the two phases. For a moderately non-polar compound like this compound, a reversed-phase column is typically employed.

Following separation by HPLC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such analyses, capable of generating protonated molecules [M+H]⁺ or other adducts that can be detected by the mass analyzer. The mass-to-charge ratio (m/z) of these ions provides molecular weight information, aiding in the compound's identification.

Research involving similar ketones and volatile organic compounds often employs GC-MS due to their volatility. nih.gov However, HPLC-MS is a viable and sometimes preferred method for non-volatile or thermally labile compounds and can be adapted for the analysis of ketones. researchgate.netphcogj.com The selection of specific HPLC-MS parameters, such as the column type, mobile phase composition, and mass spectrometer settings, is crucial for achieving optimal separation and detection of this compound.

A study on the volatile metabolites of Chorisia species utilized GC-MS for the analysis of various compounds, including ketones like 2-nonanone (B1664094) and 2-decanone (B165314). nih.gov While not directly on this compound, the study highlights the mass spectral characteristics of similar ketones which would be relevant in an HPLC-MS analysis. The mass spectra are characterized by specific fragmentation patterns that can be used for structural elucidation.

Parameter Typical Value/Condition
HPLC Column C18 reversed-phase
Mobile Phase Gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid
Ionization Source Electrospray Ionization (ESI)
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap
Detection Mode Selected Ion Monitoring (SIM) for targeted analysis or full scan for untargeted analysis

Advanced Material Characterization and Formulation Research

The formulation of active compounds like this compound into delivery systems, such as inclusion complexes, can enhance their stability, solubility, and controlled release properties. Advanced material characterization techniques are essential for understanding the structure and behavior of these formulations.

Wide-Angle X-ray Diffraction (WAXD) for Crystalline Inclusion Compounds

Wide-Angle X-ray Diffraction (WAXD) is a key technique for investigating the crystalline structure of materials. When this compound is encapsulated within a host molecule, such as a cyclodextrin, to form an inclusion compound, WAXD can confirm the formation of a new crystalline phase. researchgate.net

The diffraction pattern of the inclusion complex will differ significantly from the patterns of the individual components (the guest, this compound, and the host). The formation of a channel-type crystalline inclusion compound, for instance, can be confirmed by the appearance of new, characteristic diffraction peaks. researchgate.net These patterns provide information about the packing arrangement of the host molecules and how the guest molecules are situated within the host cavities. electronicsandbooks.comrsc.org

In a study on the inclusion complex of 2-undecanone with α-cyclodextrin, WAXD was employed to confirm that the guest molecule was included inside the host cavities, forming a channel-type crystalline structure. researchgate.net This is a common approach for characterizing such complexes and is directly applicable to studies involving this compound.

Differential Scanning Calorimetry (DSC) for Thermal Transitions in Complexes

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is widely used to study the thermal properties of materials, including the formation of inclusion complexes. mdpi.com

When an inclusion complex is formed, the physical properties of the guest molecule, such as its melting or boiling point, are altered. In a DSC thermogram, the endothermic peak corresponding to the melting or boiling of the pure guest molecule will disappear or shift upon complexation. researchgate.netresearchgate.net This provides strong evidence for the formation of the inclusion complex.

For example, research on the 2-undecanone/α-cyclodextrin inclusion complex utilized DSC to confirm its formation. researchgate.net The disappearance of the melting endotherm of 2-undecanone in the thermogram of the complex indicated its successful encapsulation within the cyclodextrin. Similar principles would apply to the characterization of this compound complexes. The technique is also valuable for assessing the thermal stability of complex biological samples and formulations. tainstruments.com

Technique Information Gained for Inclusion Complexes
WAXD Confirmation of new crystalline structure, determination of packing type (e.g., channel)
DSC Evidence of complex formation through the disappearance or shift of thermal events of the guest molecule

Thermogravimetric Analysis (TGA) for Controlled Release Characteristics

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. openaccessjournals.com It is particularly useful for evaluating the thermal stability and controlled release characteristics of volatile compounds from their formulations. researchgate.net

By monitoring the weight loss of a this compound inclusion complex at a specific temperature or over a temperature range, the rate of its release can be determined. The thermal stability of the complex is also assessed, as the complexation is expected to increase the temperature at which the guest molecule volatilizes. researchgate.net

A study on the release of 2-undecanone from its α-cyclodextrin inclusion complex demonstrated the utility of TGA. The study showed that the release of 2-undecanone from the complex was significantly slower compared to the volatilization of the pure compound, indicating a controlled release profile. researchgate.net This type of analysis is crucial for developing effective controlled-release formulations of this compound. TGA can also be used to quantify carbonaceous deposits on catalysts in chemical reactions. rsc.org

Compound/Complex Analysis Condition Key Finding Reference
2-undecanone/α-CD ICIsothermal at 40°C for 24h~60% loss from IC vs. ~97% loss of pure 2-undecanone researchgate.net
2-undecanone/α-CD ICHeating rate of 20°C/minEnhanced thermal stability of 2-undecanone in the complex researchgate.net

Biological Activities and Underlying Mechanisms of Action of 3 Methyl 2 Undecanone

Antimicrobial Properties and Efficacy Studies

While direct studies on "3-Methyl-2-undecanone" are limited, research on the closely related compound, 2-undecanone (B123061), provides significant insights into the potential antimicrobial activities of this class of methyl ketones.

Volatile organic compounds (VOCs), including ketones like 2-undecanone, have been identified as having inhibitory effects on various pathogenic microorganisms. Studies have shown that VOCs produced by the oomycete Pythium oligandrum can reduce the growth of Pythium myriotylum, a plant pathogen, by 80%. asm.org Among the identified VOCs, 2-undecanone was found to be a potent inhibitor of P. myriotylum growth. asm.org

In another study, volatile compounds from the marine bacterium Pseudoalteromonas sp. GA327, which include 2-undecanone, demonstrated antibacterial properties against both Gram-positive and Gram-negative pathogenic bacteria. nih.gov Similarly, essential oils containing 2-undecanone as a major component have shown activity against a range of human pathogenic bacteria. tandfonline.com

The antifungal properties of 2-undecanone are notable. It has demonstrated significant activity against the yeast Candida albicans, a common human pathogen. tandfonline.compreprints.org Essential oil of Ruta graveolens, with 2-undecanone as a principal component, exhibited strong antifungal effects against C. albicans. tandfonline.com This oil was also effective against fluconazole-resistant C. tropicalis and could partially remove C. albicans biofilms. preprints.org Furthermore, 2-undecanone has shown a high level of antifungal activity against Aspergillus niger. researchgate.net

The compound's efficacy extends to plant-pathogenic fungi as well. For instance, 2-undecanone was one of the most potent VOCs produced by Pythium oligandrum in inhibiting the mycelial growth of Pythium myriotylum. asm.org

The antibacterial activity of 2-undecanone appears to be broad-spectrum, affecting both Gram-positive and Gram-negative bacteria. Essential oils rich in 2-undecanone have shown strong activity against bacteria such as Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa. scispace.com Volatile compounds from Pseudoalteromonas sp. GA327, including 2-undecanone, were effective against Acinetobacter baumannii and P. aeruginosa. nih.gov However, some studies suggest that the antibacterial activity of 2-undecanone against certain bacterial strains may be limited. researchgate.net

The following table summarizes the observed antibacterial activity of essential oils containing 2-undecanone against various bacterial strains.

Bacterial StrainActivity LevelReference
Escherichia coliHigh scispace.com
Klebsiella pneumoniaeHigh scispace.com
Staphylococcus aureusHigh scispace.com
Pseudomonas aeruginosaModerate scispace.com
Bacillus subtilisLow researchgate.net

Bioactive Interactions and Molecular Mechanisms

The mechanisms through which methyl ketones like this compound exert their biological effects are multifaceted, involving direct interactions with microbial cells and interference with virulence processes.

Research indicates that 2-undecanone can interact with specific biological molecules. Molecular docking studies have shown that 2-undecanone can bind to key proteins. For instance, it has been shown to interact with the hyphal wall protein-1 (Hwp-1) of C. albicans, specifically with the Gln 58 amino acid residue. nih.gov This interaction is believed to contribute to its anti-hyphal and antibiofilm activities. nih.gov Additionally, binding assay experiments have demonstrated that 2-undecanone can significantly bind to the odorant-binding protein AfunOBP1 in the malaria mosquito, Anopheles funestus. nih.gov In the context of inflammation, molecular docking has also suggested a binding affinity between 2-undecanone and proteins such as AKT1, MAPK1, and TNF-α. frontiersin.org

A key aspect of the antimicrobial action of 2-undecanone is its ability to inhibit microbial virulence factors, particularly biofilm formation and, in fungi, the transition from yeast to hyphal form. Biofilms are communities of microorganisms encased in a self-produced matrix, which provides protection against antimicrobial agents and the host immune system.

Studies have shown that 2-undecanone is effective in preventing biofilm formation in C. albicans. nih.gov It also controls the yeast-to-hyphal (Y-H) transition in this fungus, a critical step in its pathogenesis. nih.govresearchgate.net The inhibition of hyphal development is a significant finding, as the hyphal form is considered more invasive. preprints.orgnih.gov The mechanism for this appears to be linked to its interaction with the Hwp-1 protein, which is essential for adhesion, biofilm formation, and hyphal development in C. albicans. nih.gov

Furthermore, volatile compounds, including ketones like 2-undecanone, have been shown to inhibit the formation of biofilms in the plant pathogenic bacterium Agrobacterium tumefaciens. mdpi.com Research on Bacillus subtilis has also indicated that volatile compounds can inhibit the development of competing biofilm colonies by reducing the expression of genes related to the extracellular matrix. nih.gov

The table below details the inhibitory effects of 2-undecanone on microbial virulence factors.

Virulence FactorTarget OrganismEffectReference
Biofilm FormationCandida albicansInhibition nih.gov
Hyphal TransitionCandida albicansInhibition nih.govresearchgate.net
Biofilm FormationAgrobacterium tumefaciensInhibition mdpi.com
Biofilm DevelopmentBacillus subtilisInhibition nih.gov

Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of specific research on the biological activities of the chemical compound This compound within the requested contexts. The majority of available studies focus on the related, but structurally distinct, compound 2-undecanone.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the repellent activities, nematicidal potential, and plant growth modulation effects of This compound as per the specified outline. The strict adherence to the requested compound and the exclusion of data pertaining to other molecules, as per the user's instructions, cannot be fulfilled due to the absence of relevant research findings in the public domain.

Further research is required to elucidate the specific ecological bioactivities of This compound .

Derivatives and Analogs of 3 Methyl 2 Undecanone: Synthetic Design and Research Applications

Synthesis of Structurally Modified Analogs

The synthesis of 3-Methyl-2-undecanone and its analogs serves as the foundation for further chemical and biological investigation. The primary approach involves building the carbon skeleton and then introducing functional diversity through various chemical transformations.

A foundational method for producing a homologous series of 3-methyl-2-alkanones, including this compound, is a three-step sequence. researchgate.netnih.gov This process begins with the alkylation of methyl acetoacetate (B1235776) using an appropriate alkyl halide (in this case, a halooctane), followed by hydrolysis and subsequent decarboxylation to yield the final ketone. researchgate.net This method has been successfully employed to create small combinatorial libraries of these compounds for research purposes. nih.gov

Regioselective Functionalization and Derivatization

Regioselective functionalization is crucial for creating specific analogs of this compound, as the molecule possesses multiple reactive sites. The primary locations for functionalization are the two α-carbons (C1 and C3) adjacent to the carbonyl group and the extended alkyl chain. Control over which site reacts is a key challenge in synthetic design.

The alkylation of unsymmetrical ketones is highly dependent on the reaction conditions, particularly the base used to form the enolate intermediate. researchgate.net For this compound, deprotonation can theoretically occur at the C1 methyl position or the C3 methine position. The use of a sterically hindered base, such as lithium diisopropylamide (LDA), typically favors the formation of the kinetic enolate by removing a proton from the less-hindered C1 position. In contrast, different conditions could favor the more thermodynamically stable enolate at the C3 position. researchgate.net

More advanced strategies can achieve functionalization at other positions along the carbon chain. For example, directing-group strategies, which have been used for the C-H hydroxylation of other unsymmetrical ketones, could be adapted for this compound. nih.govacs.org This would involve temporarily installing a directing group that guides a metal catalyst to a specific C-H bond on the nonyl chain, enabling precise modification at a site remote from the carbonyl group.

A summary of potential regioselective functionalization strategies is presented below.

Reaction Type Reagents/Strategy Target Site on this compound Potential Product
Kinetic Alkylation1. LDA, -78 °C; 2. R-XC1 (Methyl)1-Substituted-3-methyl-2-undecanone derivative
Thermodynamic Alkylation1. NaH, reflux; 2. R-XC3 (Methine)3-Substituted-3-methyl-2-undecanone derivative
Directed C-H HydroxylationImine formation + Cu/H₂O₂γ- or δ-position on nonyl chainHydroxylated this compound analog

Novel Carbonyl Adducts and Reduced Forms

Modification of the carbonyl group itself provides another avenue for creating analogs. These transformations can alter the electronic and steric properties of the molecule, leading to new chemical and biological activities.

Reduced Forms: The most direct modification is the reduction of the ketone functionality to a secondary alcohol. The reduction of 3-methyl-2-pentanone (B1360105) and 3-methyl-2-butanone (B44728) to their corresponding alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄) is well-documented. brainly.com By analogy, this compound can be readily reduced to form 3-methyl-2-undecanol . oup.com This transformation converts the planar carbonyl group into a new chiral center at C2, resulting in a mixture of diastereomeric alcohols.

Novel Carbonyl Adducts: The carbonyl group can also participate in addition reactions to form a variety of adducts. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a powerful method for constructing oxetane (B1205548) rings. cambridgescholars.comrsc.org As an aliphatic ketone, this compound can be expected to react with various electron-rich or electron-deficient alkenes upon photochemical excitation to yield novel and structurally complex oxetane adducts. lancs.ac.uklancs.ac.uk These reactions often proceed from the excited singlet state for aliphatic ketones. rsc.org

Furthermore, aldol (B89426) condensation reactions can be used to form new carbon-carbon bonds at the α-position. A subsequent oxidation of the resulting β-hydroxyketone can yield a β-diketone, a class of compounds known for flavor and fragrance applications. This sequence has been demonstrated for the synthesis of other 3-methylalkane-2,4-diones. acs.org

Systematic Structure-Activity Relationship (SAR) Investigations

While direct and extensive SAR studies on this compound are not widely available, valuable insights can be gleaned from research on the homologous series of linear aliphatic methyl ketones (2-alkanones). Studies on the mosquito repellent properties of these compounds against Anopheles gambiae have revealed clear SAR trends. bioline.org.brbioline.org.br

Key findings from these studies include:

Chain Length Dependence: Repellency is highly dependent on the length of the alkyl chain. Ketones with 11 to 15 carbons (e.g., 2-undecanone (B123061), 2-tridecanone) are significantly more active than those with shorter chains (C7-C10). bioline.org.brbioline.org.br

Odd-Even Effect: Within the active range, methyl ketones with an odd number of total carbon atoms (e.g., 2-undecanone C11, 2-tridecanone (B165437) C13) were found to be more potent repellents than those with an even number of carbons (e.g., 2-decanone (B165314) C10, 2-dodecanone (B165319) C12). bioline.org.brbioline.org.br

Compound Carbon Atoms Repellent Efficacy (vs. An. gambiae at 10% w/v)
2-Nonanone (B1664094)986.2%
2-Decanone1083.4%
2-Undecanone1191.8%
2-Dodecanone12100%
2-Tridecanone13100%
DEET (Control)-100%
(Data adapted from bioline.org.br)

Based on this data for 2-alkanones, this compound (a C12 ketone) can be positioned within a predictive SAR framework. The introduction of a methyl group at the C3 position introduces a branch and a chiral center. This modification would be expected to:

Alter Lipophilicity: Branching can change how the molecule partitions between aqueous and lipid environments, affecting its transport to biological targets.

Modify Steric Profile: The methyl group adds steric bulk near the polar carbonyl head, which could influence how the molecule fits into the binding pocket of an insect's olfactory receptors. The stereochemistry (R vs. S configuration) at the chiral C3 center is also expected to be critical for biological activity, as receptor interactions are often highly stereospecific. nih.gov

Development of Novel Compounds for Targeted Research Applications

The synthetic pathways and SAR insights provide a clear roadmap for developing novel compounds derived from this compound for targeted research. The primary and most immediate application is in the field of insect control, building upon the known activity of its isomer, 2-undecanone. researchgate.net

A focused research program could involve the synthesis of a library of this compound analogs, including:

Homologs: Varying the length of the alkyl chain (e.g., 3-methyl-2-decanone, 3-methyl-2-tridecanone) to investigate the interplay between branching and chain length.

Regioisomers: Introducing functional groups at specific positions, as outlined in section 6.1.1, to probe the importance of different molecular regions for activity.

Stereoisomers: Separating the enantiomers of this compound and its derivatives to determine if one configuration is more active, which is a common phenomenon in bioactive molecules. nih.gov

Carbonyl Adducts: Testing the reduced alcohol forms and oxetane adducts for potentially new or different biological activities.

By systematically synthesizing and screening these novel compounds, a detailed SAR can be established specifically for the 3-methyl-2-alkanone scaffold. This could lead to the discovery of new agents with enhanced potency, selectivity, or improved properties for applications as insect repellents, fumigants, or potentially as antifungal agents, another known bioactivity of related ketones. nih.gov

Emerging Research Directions and Future Perspectives for 3 Methyl 2 Undecanone

Integration with Principles of Green Chemistry and Sustainable Production

The pursuit of environmentally benign and sustainable methods for the synthesis of 3-methyl-2-undecanone is a growing area of research. Traditional chemical syntheses often involve harsh reagents and generate significant waste. In contrast, green chemistry approaches aim to reduce the environmental impact by utilizing renewable feedstocks, employing safer solvents, and improving atom economy.

One promising avenue is the use of biocatalysis and microbial production. Researchers have metabolically engineered microorganisms, such as Escherichia coli and Pseudomonas taiwanensis, to produce various methyl ketones, including the parent compound 2-undecanone (B123061), from renewable resources like glucose and lignocellulosic biomass. nih.govapprimus-verlag.deresearchgate.netosti.govosti.gov These biological systems operate under mild conditions and can be designed to have high specificity, minimizing byproduct formation. For instance, studies have focused on engineering the β-oxidation pathway in bacteria to specifically yield medium-chain methyl ketones. osti.govosti.govnih.gov

Another green chemistry strategy involves the catalytic conversion of carboxylic acids derived from biorefineries. csic.es The cross-ketonic decarboxylation of decanoic acid with acetic acid has been evaluated as a potential route to 2-undecanone, with favorable "E-factor" (environmental factor) values, a metric that quantifies the amount of waste generated per unit of product. csic.esresearchgate.net The use of renewable starting materials and the potential for solvent recycling make this an attractive option for sustainable production. nih.govcsic.es

Future research in this area will likely focus on optimizing microbial strains for higher yields and selectivity of this compound, as well as developing more efficient and recyclable catalysts for the chemical conversion of bio-based feedstocks.

Advanced Delivery Systems and Formulation Research for Controlled Release

To enhance the efficacy and broaden the applications of this compound, particularly in areas like pest repellency, researchers are exploring advanced delivery systems. researchgate.net These systems aim to provide a controlled and sustained release of the volatile compound, thereby prolonging its active duration and improving its performance.

A significant area of investigation is the encapsulation of this compound. nih.gov Encapsulation involves entrapping the active compound within a carrier material, often a polymer or cyclodextrin. researchgate.netnih.gov For example, a crystalline inclusion complex of 2-undecanone with α-cyclodextrin has been successfully developed. researchgate.net This complex demonstrated a significantly slower release of the ketone compared to the pure compound, with only about 60% released after 24 hours at 40°C, in contrast to the 97% loss of the unencapsulated ketone under the same conditions. researchgate.net This sustained release profile translated to excellent and prolonged repellency against German cockroaches. researchgate.net

Polymeric films are another delivery system being explored. google.com By incorporating this compound into a polymer matrix, a sustained-release repellent can be created. google.com The release characteristics can be tailored by modifying the polymer type and the concentration of the active ingredient.

Future research will likely focus on developing novel encapsulation techniques and carrier materials that are biodegradable, cost-effective, and offer even greater control over the release rate. The development of "smart" delivery systems that release the compound in response to specific environmental triggers (e.g., temperature, humidity) is also a promising direction.

Chemoinformatics and Computational Modeling Approaches for Predictive Research

Chemoinformatics and computational modeling are powerful tools that are being increasingly applied to accelerate research and development related to this compound. eujournal.org These in silico methods allow for the prediction of various properties and activities of the compound, reducing the need for extensive and time-consuming laboratory experiments. eujournal.orggrowingscience.com

One application of computational modeling is in the prediction of physicochemical properties. For instance, models based on spectral graph theory have been developed to calculate the enthalpy of formation of ketones, including branched structures like 3-methyl-2-alkanones. researchgate.netdistantreader.org These models can help in understanding the thermodynamic stability and reactivity of the compound.

Molecular docking studies are another important computational approach. nih.govpubcompare.aimdpi.com These studies simulate the interaction between a small molecule, like this compound, and a biological target, such as a protein receptor. This can provide insights into the mechanism of action of the compound. For example, molecular docking has been used to study the interaction of 2-undecanone with a hyphal wall protein in Candida albicans, suggesting a potential mode of its antifungal activity. nih.govpubcompare.ai

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are also being developed. growingscience.comresearchgate.net These models correlate the chemical structure of a series of compounds with their biological activity or physical properties. By developing QSAR models for the repellent or antimicrobial activity of ketones, researchers can predict the efficacy of novel derivatives of this compound and guide the synthesis of more potent analogues.

Future research in this area will likely involve the development of more sophisticated and accurate computational models, integrating machine learning and artificial intelligence to analyze large datasets and predict complex biological activities.

Interdisciplinary Research with Broader Biological and Environmental Systems

The study of this compound is expanding beyond its immediate chemical properties to encompass its interactions with broader biological and environmental systems. This interdisciplinary approach is crucial for understanding its full potential and any potential ecological implications.

In the context of biological systems, research is exploring the role of this compound in plant-insect and microbe-microbe interactions. For example, homologous series of 3-methyl-2-alkanones have been identified as volatile compounds in the mandibular glands of certain ant species, suggesting a role in chemical communication. researchgate.net The compound has also been identified as a volatile organic compound (VOC) produced by certain bacteria, which could have implications for its role in microbial ecology. frontiersin.org Furthermore, studies have investigated the antifungal and antibacterial properties of related methyl ketones, indicating a potential role in controlling pathogenic microorganisms. nih.govmjprudor.ac.in

From an environmental perspective, understanding the fate and transport of this compound is essential. Studies on the aerobic soil metabolism of the related compound, methyl nonyl ketone (2-undecanone), have shown that it degrades rapidly in soil with a half-life of about 0.5 days. epa.gov The major degradation product was found to be carbon dioxide, with other metabolites present at low concentrations. epa.gov The compound was also found to be relatively immobile in soil, suggesting a low potential for leaching into groundwater. epa.gov

Future interdisciplinary research will likely delve deeper into the ecological roles of this compound, including its function as a semiochemical in various organisms. Further investigation into its biodegradation pathways in different environmental compartments and its potential effects on non-target organisms will be critical for a comprehensive environmental risk assessment.

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-2-undecanone, and how do reaction conditions influence yield?

  • Methodological Answer : Common synthetic approaches include the oxidation of secondary alcohols (e.g., 3-methyl-2-undecanol) using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent. Alternatively, ketonization via acid-catalyzed reactions of fatty acid derivatives may be employed. Reaction temperature and solvent polarity significantly impact yield; for example, higher temperatures (80–100°C) in aprotic solvents (e.g., toluene) favor ketone formation . Characterization of intermediates using gas chromatography-mass spectrometry (GC-MS) is critical to monitor reaction progress.

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic methods?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the methyl branching at the C3 position and ketone functionality at C2. Infrared (IR) spectroscopy can validate the carbonyl stretch (~1700–1750 cm⁻¹). For quantitative purity assessment, high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 220 nm is recommended, as ketones exhibit strong absorbance in this range . Cross-referencing with databases like NIST Standard Reference Data ensures accuracy .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

  • Methodological Answer : Key properties include a boiling point range of ~224–231°C (similar to 2-undecanone analogs) and a logP value of ~3.5–3.7, indicating moderate hydrophobicity . Stability studies suggest avoiding strong oxidizers to prevent decomposition into CO/CO₂ . Storage below -20°C in inert atmospheres (e.g., argon) minimizes degradation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stability of this compound under varying environmental conditions?

  • Methodological Answer : Accelerated stability testing under thermal stress (40–80°C), UV exposure, and humidity (75% RH) can elucidate degradation pathways. Use gas chromatography (GC) to quantify volatile decomposition products (e.g., CO) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify non-volatile byproducts. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard conditions .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., melting points, logP) for this compound?

  • Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Comparative studies using differential scanning calorimetry (DSC) for melting points and shake-flask/octanol-water partitioning for logP are advised. Meta-analysis of existing literature should account for instrumental calibration differences. Collaborative inter-laboratory validation enhances data reliability .

Q. How can computational modeling predict the ecological impact of this compound in aquatic systems?

  • Methodological Answer : Quantitative structure-activity relationship (QSAR) models estimate biodegradability and toxicity. Parameters like water solubility (limited, as it forms surface films) and octanol-water partition coefficients (logP) inform bioaccumulation potential. Experimental validation using Daphnia magna acute toxicity tests (OECD 202 guidelines) complements predictions .

Q. What advanced spectroscopic techniques differentiate this compound from structural isomers (e.g., 2-methyl-3-undecanone)?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) fragments the molecule at the ketone group, revealing unique fragmentation patterns. Nuclear Overhauser effect spectroscopy (NOESY) in NMR can distinguish spatial proximity of methyl and carbonyl groups, resolving positional isomerism .

Data Analysis and Interpretation

Q. How should researchers address conflicting bioactivity results in studies involving this compound?

  • Methodological Answer : Contradictions may stem from varying cell lines or assay conditions. Systematic replication under controlled parameters (e.g., cell passage number, serum concentration) is critical. Dose-response curves (IC₅₀/EC₅₀) and statistical tools like ANOVA with post-hoc tests (e.g., Tukey’s HSD) identify significant outliers. Transparent reporting of negative data reduces publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.